Phyllanthurinolactone
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Overview
Description
Phyllanthurinolactone is a bioactive compound isolated from the plant Phyllanthus urinaria L., which is known for its medicinal properties. This compound is particularly noted for its role in the nyctinastic movement of the plant, where leaves close at night and open during the day . This compound has been studied for its potential pharmacological activities, including anticancer, hepatoprotective, antidiabetic, antimicrobial, and cardioprotective effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phyllanthurinolactone involves several steps. One of the key synthetic routes includes the formation of the benzofuranone core, followed by glycosylation to attach the glucopyranoside moiety . The reaction conditions typically involve the use of catalysts and specific temperature controls to ensure the correct stereochemistry of the product.
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis of this compound on a larger scale would likely involve optimization of the laboratory-scale procedures. This includes scaling up the reactions, ensuring purity, and maintaining the bioactivity of the compound.
Chemical Reactions Analysis
Types of Reactions
Phyllanthurinolactone undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the benzofuranone core.
Reduction: This can affect the lactone ring, potentially opening it to form different derivatives.
Substitution: This reaction can occur on the glucopyranoside moiety, leading to different glycoside derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions include various derivatives of this compound, which can have different biological activities. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield open-ring structures.
Scientific Research Applications
Phyllanthurinolactone has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study glycosylation reactions and the synthesis of bioactive lactones.
Biology: It is studied for its role in plant physiology, particularly in the nyctinastic movement of leaves.
Industry: It can be used in the development of new pharmaceuticals and as a lead compound for drug discovery.
Mechanism of Action
The mechanism of action of Phyllanthurinolactone involves its interaction with specific molecular targets in the body. It is known to modulate various signaling pathways, including those involved in inflammation, cell proliferation, and apoptosis . The compound’s effects are mediated through its interaction with enzymes and receptors, leading to changes in cellular functions.
Comparison with Similar Compounds
Phyllanthurinolactone is unique compared to other similar compounds due to its specific structure and bioactivity. Similar compounds include:
Phyllanthusiin C: Another bioactive compound from Phyllanthus urinaria with potent antioxidant activities.
Geraniin: Known for its strong antioxidant and anti-inflammatory properties.
Corilagin: Exhibits significant immunomodulatory effects.
This compound stands out due to its specific role in the nyctinastic movement of plants and its diverse pharmacological activities.
Properties
Molecular Formula |
C14H18O8 |
---|---|
Molecular Weight |
314.29 g/mol |
IUPAC Name |
(6S,7aR)-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,7a-dihydro-6H-1-benzofuran-2-one |
InChI |
InChI=1S/C14H18O8/c15-5-9-11(17)12(18)13(19)14(22-9)20-7-2-1-6-3-10(16)21-8(6)4-7/h1-3,7-9,11-15,17-19H,4-5H2/t7-,8-,9-,11-,12+,13-,14-/m1/s1 |
InChI Key |
NTDAFPROCLCPBL-ALLBUJQBSA-N |
Isomeric SMILES |
C1[C@@H](C=CC2=CC(=O)O[C@@H]21)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
Canonical SMILES |
C1C(C=CC2=CC(=O)OC21)OC3C(C(C(C(O3)CO)O)O)O |
Origin of Product |
United States |
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